Rhoeadine Rhoeadine Rhoeadine is an alkaloid.
Brand Name: Vulcanchem
CAS No.: 2718-25-4
VCID: VC21344713
InChI: InChI=1S/C21H21NO6/c1-22-6-5-11-7-15-16(26-9-25-15)8-13(11)19-18(22)12-3-4-14-20(27-10-24-14)17(12)21(23-2)28-19/h3-4,7-8,18-19,21H,5-6,9-10H2,1-2H3/t18-,19-,21+/m1/s1
SMILES:
Molecular Formula: C21H21NO6
Molecular Weight: 383.4 g/mol

Rhoeadine

CAS No.: 2718-25-4

Cat. No.: VC21344713

Molecular Formula: C21H21NO6

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Rhoeadine - 2718-25-4

CAS No. 2718-25-4
Molecular Formula C21H21NO6
Molecular Weight 383.4 g/mol
IUPAC Name (1R,14R,24S)-24-methoxy-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaene
Standard InChI InChI=1S/C21H21NO6/c1-22-6-5-11-7-15-16(26-9-25-15)8-13(11)19-18(22)12-3-4-14-20(27-10-24-14)17(12)21(23-2)28-19/h3-4,7-8,18-19,21H,5-6,9-10H2,1-2H3/t18-,19-,21+/m1/s1
Standard InChI Key XRBIHOLQAKITPP-SBHAEUEKSA-N
Isomeric SMILES CN1CCC2=CC3=C(C=C2[C@@H]4[C@H]1C5=C([C@H](O4)OC)C6=C(C=C5)OCO6)OCO3
Canonical SMILES CN1CCC2=CC3=C(C=C2C4C1C5=C(C(O4)OC)C6=C(C=C5)OCO6)OCO3

Chemical Structure and Properties

Basic Chemistry and Physical Properties

Rhoeadine is an alkaloid with the molecular formula C21H21NO6 and a molecular weight of 383.4 . It contains a complex heterocyclic structure characterized by two methylenedioxy groups, one methoxy group, and an N-methyl group, which contribute to its unique chemical properties . The compound crystallizes from a mixture of chloroform and diethyl ether and has the notable property of subliming at 215-225°C at 0.02 mm pressure .

The physical characteristics of rhoeadine include specific optical rotation values of [α]17.5 D + 232° in chloroform or [α]19 D + 243° in the same solvent . These optical rotation values indicate the compound's chiral nature, which may influence its biological interactions with stereochemically sensitive receptors and enzymes.

Solubility and Chemical Behavior

Rhoeagenine, unlike the parent compound, is non-volatile and stable to acids. It has a molecular formula of C20H19O6N, a melting point of 236-8°C, and an optical rotation [α]19 D + l68° in acetic acid . The relationship between rhoeadine and its derivative rhoeagenine demonstrates the compound's susceptibility to acid-catalyzed structural rearrangements.

The salts of rhoeadine are challenging to prepare, though a crystalline hydriodide dihydrate can be formed by adding potassium iodide to a solution of the alkaloid in acetic acid . The ultraviolet absorption spectrum of rhoeadine shows characteristic maxima at wavelengths of 205, 240, and 292 nm .

Natural Sources and Distribution

Botanical Origin

Rhoeadine was first discovered by Hesse in Papaver rhoeas Linn, commonly known as the red poppy or corn poppy . Interestingly, while initially thought to be present in opium, its existence in this substance now appears doubtful according to contemporary research . This alkaloid is part of a larger family of rhoeadine-type compounds found in the Papaveraceae family.

Geographic Distribution and Chemotypes

Studies on Papaver rhoeas samples collected from different geographical locations have revealed varying alkaloid compositions. Research examining samples from eight different locations in Turkey and three from northern Cyprus demonstrated significant chemotaxonomic variations . Five samples contained only rhoeadine-type alkaloids, while two samples yielded both rhoeadine-type and protopine alkaloids . Three other samples, notably those from northern Cyprus and southeast Turkey, contained roemerine as their major alkaloid .

The distribution pattern of alkaloids across different samples is summarized in the following table:

Sample No.Alkaloid TypeSpecific Alkaloids
P1RhoeadineIsorhoeagenine, rhoeagenine
P2RhoeadineIsorhoeagenine, rhoeagenine
P3Protopine, rhoeadineProtopine, rhoeagenine
P4RhoeadineRhoeagenine
P5Rhoeadine, protopineCoulteropine, rhoeagenine
P6RhoeadineEpiglaucamine, glaudine, isorhoeadine, isorhoeagenine, rhoeagenine
P7RhoeadineIsorhoeagenine, rhoeadine, rhoeagenine
P8AporphineRoemerine
P9AporphineRoemerine

This distribution confirms previous research findings that rhoeadine-type alkaloids are predominant in most Papaver rhoeas samples .

Pharmacological Activities

Antimicrobial Properties

Studies on the antimicrobial activities of extracts from Papaver rhoeas have provided insights into the potential therapeutic applications of rhoeadine and related alkaloids. Interestingly, research has shown that samples containing only rhoeadine-type alkaloids (P1, P2, P4, P6, P7) and those containing a combination of rhoeadine and protopine-type alkaloids (P3, P5) generally demonstrated limited antimicrobial activity against tested microorganisms .

The exception was sample P5, which showed moderate activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 39 μg/mL . In contrast, samples containing roemerine as their major alkaloid (P8, P9) exhibited significantly higher antimicrobial activity:

SampleMicroorganismMIC Value
P8Staphylococcus aureus1.22 μg/mL
P8Candida albicans2.4 μg/mL

Analytical Methods and Identification

Spectroscopic Characterization

The identification and structural elucidation of rhoeadine typically employ various spectroscopic techniques. The ultraviolet spectrum, as previously mentioned, shows absorption maxima at 205, 240, and 292 nm . Additional spectroscopic data, including infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, provide comprehensive structural information.

Mass spectrometry studies on rhoeadine have been conducted by researchers such as Dolejs and Hanus, as referenced in the literature . The stereochemical aspects of the molecule have been investigated by Shamma et al. , contributing to our understanding of the three-dimensional arrangement of atoms in this complex alkaloid.

Chromatographic Analysis

Thin-layer chromatography (TLC) is commonly employed for the identification and isolation of rhoeadine from plant extracts. Research protocols typically involve extraction followed by purification using various chromatographic techniques. The identification process often includes comparing spectral data (UV, IR, NMR, mass spectrometry) and TLC retention factor (Rf) values with authentic samples .

In research studies, alkaloids from Papaver rhoeas have been extracted using standard procedures and purified through column chromatography with various solvent systems, including chloroform and mixtures of chloroform and methanol in different ratios . Final purification often employs preparative thin-layer chromatography on silica gel using specific solvent systems such as cyclohexane:chloroform:diethylamine (7:2:1) or cyclohexane:dietylamine in various proportions .

Related Compounds and Structural Relationships

Rhoeadine Group Alkaloids

Rhoeadine belongs to a larger group of structurally related alkaloids, collectively referred to as rhoeadine-type alkaloids. These include:

  • Epiglaucamine

  • Glaucamine

  • Glaudine

  • Isorhoeadine

  • Isorhoeagenine

  • Rhoeagenine

These compounds share structural similarities but may differ in specific substituents or stereochemical configurations, resulting in variations in their physical, chemical, and biological properties .

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